5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Industry: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridazine-3-carboxylic acid: Shares the pyridazine ring but lacks the oxadiazole moiety.
1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the pyridazine moiety.
5-(6-Methylpyridazin-3-yl)-1,2,4-triazole-3-carboxylic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyridazine and oxadiazole rings, which imparts specific chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a bioactive molecule compared to compounds with only one of these rings .
Properties
Molecular Formula |
C8H6N4O3 |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
5-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c1-4-2-3-5(11-10-4)7-9-6(8(13)14)12-15-7/h2-3H,1H3,(H,13,14) |
InChI Key |
BNPCFOSFEZIOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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